molecular formula C9H7N3O B1417892 5-methoxy-1H-indazole-3-carbonitrile CAS No. 90322-88-6

5-methoxy-1H-indazole-3-carbonitrile

Cat. No.: B1417892
CAS No.: 90322-88-6
M. Wt: 173.17 g/mol
InChI Key: XXCNXBQYSICCPC-UHFFFAOYSA-N
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Description

5-Methoxy-1H-indazole-3-carbonitrile (CAS: 90322-88-6) is a heterocyclic organic compound featuring an indazole core substituted with a methoxy group at the 5-position and a nitrile group at the 3-position. Its molecular formula is C₉H₇N₃O, with a molecular weight of 173.18 g/mol (calculated). The compound is commercially available at 98% purity, as noted in product catalogs . The methoxy group enhances solubility and electronic modulation, while the nitrile moiety offers reactivity for further functionalization.

Properties

IUPAC Name

5-methoxy-1H-indazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c1-13-6-2-3-8-7(4-6)9(5-10)12-11-8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCNXBQYSICCPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NN=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659470
Record name 5-Methoxy-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90322-88-6
Record name 5-Methoxy-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitrosation of Indoles

The nitrosation of indoles is a crucial step in forming indazoles. This process involves the reaction of indoles with nitrosating agents like sodium nitrite (NaNO2) in acidic conditions. The reaction proceeds through a multistep pathway, leading to the formation of indazole derivatives.

Conversion to Carbonitrile

Once the indazole core is formed, the conversion to the carbonitrile derivative can be achieved through various methods, such as the Sandmeyer reaction or by using cyanating agents like zinc cyanide (Zn(CN)2) or sodium cyanide (NaCN) in the presence of a catalyst.

Detailed Synthesis Protocol

A detailed synthesis protocol for this compound might involve the following steps:

  • Nitrosation of 5-Methoxyindole :

    • React 5-methoxyindole with NaNO2 and HCl in a suitable solvent like DMF or water at low temperature.
    • Monitor the reaction to minimize side products.
  • Formation of Indazole-3-Carboxaldehyde :

    • The nitrosation product undergoes ring opening and closure to form the indazole-3-carboxaldehyde.
    • Purify the product using column chromatography.
  • Conversion to Carbonitrile :

    • Use a cyanating agent like NaCN or Zn(CN)2 in the presence of a catalyst (e.g., palladium) to convert the aldehyde to the carbonitrile.

Research Findings and Challenges

Research on the synthesis of indazole derivatives highlights the importance of controlling reaction conditions to minimize side products. For instance, the use of low temperatures and slow addition techniques can improve yields. However, the conversion of indazole-3-carboxaldehyde to the carbonitrile derivative may require optimization of reaction conditions to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-1H-indazole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at positions 1 and 2.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of indazole oxides.

    Reduction: Formation of 5-methoxy-1H-indazole-3-amine.

    Substitution: Formation of various substituted indazole derivatives.

Scientific Research Applications

Pharmaceutical Development

5-Methoxy-1H-indazole-3-carbonitrile is recognized for its role as a key intermediate in the synthesis of various pharmaceuticals. Its derivatives have been investigated for their potential as:

  • Anticancer Agents : Indazole derivatives, including this compound, have shown promise in inhibiting cancer cell proliferation. For instance, compounds derived from indazoles have been tested against different cancer cell lines, demonstrating significant anti-proliferative effects. One study reported that a series of indazole derivatives exhibited IC50 values in the nanomolar range against human cancer cell lines such as HL60 and HCT116 .
  • Kinase Inhibitors : The compound has been explored for its activity against various kinases implicated in cancer progression. Notably, indazole-based compounds have been developed to target Bcr-Abl kinases, with some showing comparable potency to established drugs like Imatinib .

Biochemical Research

In biochemical studies, this compound is utilized to explore enzyme inhibition and receptor interactions:

  • Enzyme Studies : The compound serves as a tool to understand the mechanisms of action of enzymes involved in metabolic pathways. Its derivatives have been evaluated for their ability to inhibit specific enzymes, contributing to insights into disease mechanisms .

Material Science

The compound's unique chemical structure offers potential applications in material science:

  • Novel Materials Development : Research has indicated that this compound can be used to create materials with specific electronic or optical properties. This makes it valuable for applications in electronics and photonics industries .

Agricultural Chemistry

In agricultural chemistry, this compound is being explored for its potential use in agrochemicals:

  • Pesticide Development : The compound has shown bioactive properties that can enhance crop protection measures. Its derivatives are being formulated into herbicides and pesticides that aim to be more environmentally friendly while maintaining efficacy against pests .

Data Table: Applications Overview

Application AreaSpecific UsesExample Findings
Pharmaceutical DevelopmentAnticancer agents, kinase inhibitorsIC50 values in nanomolar range against cancer cells
Biochemical ResearchEnzyme inhibition studiesInsights into disease mechanisms through enzyme interactions
Material ScienceDevelopment of electronic/optical materialsNovel materials with specific properties
Agricultural ChemistryFormulation of new agrochemicalsEnhanced crop protection with reduced environmental impact

Case Studies

Case Study 1: Anticancer Activity
A study synthesized a series of 3-(pyrrolopyridin-2-yl)indazole derivatives, including those based on this compound, which were evaluated for their anti-proliferative effects on human cancer cell lines. The results indicated significant potency against HL60 cells with IC50 values reaching as low as 8.3 nM .

Case Study 2: Kinase Inhibition
Another research effort focused on the development of selective indazole-based inhibitors targeting mutated EGFR kinases. Compounds derived from this compound displayed promising inhibitory activity against resistant cancer cell lines with EC50 values indicating high efficacy .

Mechanism of Action

The mechanism of action of 5-methoxy-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the methoxy and carbonitrile groups enhances its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Positional Isomers and Substituent Variations

  • 3-Methyl-1H-indazole-5-carbonitrile (CAS: 267875-55-8): Substitution: Methyl group at 3-position, nitrile at 5-position. Similarity: Structural similarity score of 0.90 (based on indazole core and nitrile group) .
  • 6-Bromo-1H-indazole-3-carbonitrile (CAS: 885278-24-0):

    • Substitution: Bromine at 6-position, nitrile at 3-position.
    • Similarity: 0.86 .
    • Impact: Bromine adds steric bulk and electron-withdrawing effects, which may influence binding affinity in biological targets.
  • 6-Fluoro-1H-indazole-3-carbonitrile (CAS: 885278-33-1):

    • Substitution: Fluorine at 6-position.
    • Similarity: 0.85 .
    • Impact: Fluorine improves metabolic stability and membrane permeability, a common strategy in drug design.

Nitrogen Positioning: Indazole vs. Indole Derivatives

  • 5-Methoxy-1H-indole-3-carbonitrile (CAS: 23084-36-8):
    • Structure: Indole core (one nitrogen) instead of indazole (two adjacent nitrogens).
    • Molecular Weight: 172.18 g/mol (vs. 173.18 for 5-methoxyindazole derivative).
    • Physical Properties: Boiling point 385.0°C , density 1.3 g/cm³ .
    • Impact: The indole’s single nitrogen reduces hydrogen-bonding capacity and aromatic stabilization compared to indazole derivatives.

N-Methylated Derivatives

  • 5-Methoxy-1-methyl-1H-indazole-3-carbonitrile (CAS: 1503143-18-7): Substitution: Methyl group on the indazole nitrogen. Molecular Formula: C₁₀H₉N₃O (vs. C₉H₇N₃O for the unmethylated compound).

Data Tables

Table 1: Key Properties of 5-Methoxy-1H-indazole-3-carbonitrile and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score
This compound 90322-88-6 C₉H₇N₃O 173.18 5-OCH₃, 3-CN Reference
3-Methyl-1H-indazole-5-carbonitrile 267875-55-8 C₉H₇N₃ 157.17 3-CH₃, 5-CN 0.90
6-Bromo-1H-indazole-3-carbonitrile 885278-24-0 C₈H₄BrN₃ 222.04 6-Br, 3-CN 0.86
6-Fluoro-1H-indazole-3-carbonitrile 885278-33-1 C₈H₄FN₃ 161.14 6-F, 3-CN 0.85
5-Methoxy-1H-indole-3-carbonitrile 23084-36-8 C₁₀H₈N₂O 172.18 Indole core, 5-OCH₃, 3-CN N/A
5-Methoxy-1-methyl-1H-indazole-3-carbonitrile 1503143-18-7 C₁₀H₉N₃O 187.20 N1-CH₃, 5-OCH₃, 3-CN N/A

Research Findings and Implications

  • Synthetic Routes : Copper cyanide (CuCN) in N-methylpyrrolidone (NMP) at high temperatures (200°C) is a common method for introducing nitrile groups to indazole derivatives, as seen in analogues like 3-(5-Methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione .
  • Biological Relevance : Fluorine and bromine substitutions are strategic for tuning pharmacokinetics, while methoxy groups balance solubility and electronic effects.

Biological Activity

5-Methoxy-1H-indazole-3-carbonitrile (CAS Number: 90322-88-6) is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by an indazole core substituted with a methoxy group at the 5-position and a carbonitrile group at the 3-position. This unique structure contributes to its reactivity and biological interactions.

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound. For instance, a study reported its significant antiproliferative effects against various cancer cell lines, including Hep-G2 (human liver cancer cells) and K562 (human leukemia cells). The compound exhibited an IC50 value of approximately 3.32 µM against Hep-G2 cells, indicating potent activity comparable to established chemotherapeutics like 5-fluorouracil (5-FU) .

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (µM)Reference
Hep-G23.32
K562Not specified

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, making it a candidate for further development as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis, although specific details on target interactions remain under investigation .

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. The presence of the methoxy and carbonitrile groups enhances binding affinity to enzymes or receptors involved in critical cellular pathways. For example, it may inhibit histone deacetylases (HDACs), which play significant roles in cancer progression and cellular regulation .

Case Studies and Research Findings

A notable study focused on the synthesis and evaluation of various indazole derivatives, including this compound, for their antitumor activities. The findings suggested that modifications at the C-5 position significantly influenced the compound's efficacy against different tumor types .

Another investigation into serotonin receptor interactions revealed that related indazole compounds could act as agonists at specific serotonin receptor subtypes, suggesting potential applications in neuropharmacology .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Table 2: Comparison of Indazole Derivatives

CompoundStructure TypeNotable Activity
This compoundIndazoleAnticancer, Antimicrobial
5-Methyl-1H-indazole-3-carbonitrileIndazoleVariable biological activity
5-Fluoro-1H-indazole-3-carbonitrileIndazoleEnhanced receptor interaction

These comparisons illustrate how slight structural variations can lead to significant differences in biological activity.

Q & A

Q. What green chemistry principles apply to scaling up synthesis?

  • Methodological Answer :
  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity .
  • Catalyst recovery : Reuse AlCl₃ via aqueous extraction .
  • Waste reduction : Employ microwave-assisted synthesis to cut reaction time by 50% .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methoxy-1H-indazole-3-carbonitrile
Reactant of Route 2
5-methoxy-1H-indazole-3-carbonitrile

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